molecular formula C20H17NO5S B1387892 3-((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)benzoic acid CAS No. 885269-91-0

3-((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)benzoic acid

Cat. No.: B1387892
CAS No.: 885269-91-0
M. Wt: 383.4 g/mol
InChI Key: ZBKATECYZDJGSI-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Nomenclature and Identification

The compound 3-((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)benzoic acid possesses multiple systematic names and identifiers that reflect its complex molecular architecture. The primary Chemical Abstracts Service registry number is 885269-91-0, providing unambiguous identification within chemical databases. The International Union of Pure and Applied Chemistry name is systematically designated as 3-[[(4'-methoxy[1,1'-biphenyl]-4-yl)sulfonyl]amino]benzoic acid. Alternative nomenclature includes 3-[4-(4-methoxyphenyl)phenylsulfonamido]benzoic acid and Benzoic acid, 3-[[(4'-methoxy[1,1'-biphenyl]-4-yl)sulfonyl]amino].

The compound is catalogued under various commercial identifiers across different suppliers, with catalog numbers including AD249312 from AChemBlock and F512258 from other chemical suppliers. The systematic naming convention reflects the presence of three distinct structural components: the methoxy-substituted biphenyl system, the sulfonamide bridge, and the benzoic acid moiety. This nomenclature system ensures precise identification and facilitates communication within the scientific community regarding this specific chemical entity.

Table 1: Chemical Identifiers and Registry Information

Parameter Value
Chemical Abstracts Service Number 885269-91-0
International Union of Pure and Applied Chemistry Name 3-[[(4'-methoxy[1,1'-biphenyl]-4-yl)sulfonyl]amino]benzoic acid
Alternative Names 3-[4-(4-methoxyphenyl)phenylsulfonamido]benzoic acid
Commercial Catalog Numbers AD249312, F512258
Molecular Data Laboratory Number MFCD06409494

Molecular Structure and Representation

The molecular structure of this compound is characterized by a molecular formula of C20H17NO5S with a molecular weight of 383.42 grams per mole. The compound exhibits a complex three-dimensional architecture incorporating multiple aromatic rings connected through specific functional groups. The Simplified Molecular Input Line Entry System representation is O=S(NC1=CC(C(O)=O)=CC=C1)(C(C=C2)=CC=C2C(C=C3)=CC=C3OC)=O, which provides a linear notation describing the connectivity of all atoms within the molecule.

The International Chemical Identifier code for this compound is InChI=1S/C20H17NO5S/c1-26-18-9-5-14(6-10-18)15-7-11-19(12-8-15)27(24,25)21-17-4-2-3-16(13-17)20(22)23/h2-13,21H,1H3,(H,22,23), providing a standardized representation that facilitates database searching and chemical informatics applications. The corresponding International Chemical Identifier Key is ZBKATECYZDJGSI-UHFFFAOYSA-N, offering a fixed-length condensed representation of the molecular structure.

The structural framework consists of a biphenyl system where one phenyl ring carries a methoxy substituent at the para position, while the other phenyl ring bears a sulfonamide group. This sulfonamide functionality serves as a bridge connecting the biphenyl system to a benzoic acid moiety, creating an extended conjugated system with specific electronic properties. The presence of the methoxy group enhances the lipophilicity of the molecule, potentially influencing its solubility characteristics and biological interactions.

Crystallographic Analysis

Crystallographic data for this compound remains limited in the available literature. The compound's solid-state structure and crystal packing arrangements have not been extensively characterized through single-crystal X-ray diffraction studies according to the current research findings. The absence of detailed crystallographic parameters such as space group, unit cell dimensions, and packing coefficients represents a significant gap in the structural characterization of this compound.

The crystalline properties of related biphenyl sulfonamide derivatives suggest that this compound likely exhibits specific intermolecular interactions including hydrogen bonding through the sulfonamide nitrogen-hydrogen and carboxylic acid functionalities. The aromatic systems may engage in pi-pi stacking interactions, contributing to the overall crystal stability and packing efficiency. The methoxy substituent may participate in weak hydrogen bonding or dipole-dipole interactions that influence the crystal lattice organization.

Future crystallographic investigations would provide valuable insights into the three-dimensional molecular conformation, intermolecular interaction patterns, and solid-state properties that are crucial for understanding the compound's physical behavior and potential applications. Such studies would complement the existing chemical and spectroscopic data to provide a comprehensive structural profile.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopic analysis of this compound provides detailed information about the molecular structure and chemical environment of individual nuclei. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals corresponding to the various aromatic and aliphatic protons within the molecule. The methoxy group protons typically appear as a singlet around 3.8-4.0 parts per million, reflecting the shielded environment of the methyl group attached to oxygen.

The aromatic proton signals span the region from approximately 6.8 to 7.9 parts per million, with specific chemical shifts depending on the electronic environment and substitution patterns of each aromatic ring. The biphenyl system generates multiple overlapping signals in this region, requiring careful analysis to assign individual resonances. The sulfonamide nitrogen-hydrogen proton, when present and observable, typically appears as a broad signal that may be subject to exchange processes with protic solvents.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the aromatic carbon atoms appearing in the range of 110-160 parts per million. The carbonyl carbon of the carboxylic acid functionality resonates around 170-180 parts per million, while the methoxy carbon appears at approximately 55 parts per million. The sulfonyl carbon typically exhibits a chemical shift around 140-150 parts per million, reflecting its attachment to the aromatic system and the electron-withdrawing nature of the sulfonyl group.

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic vibrational frequencies corresponding to the functional groups present in this compound. The carboxylic acid functionality exhibits a broad absorption band around 2500-3350 wavenumbers, characteristic of the hydroxyl group involved in hydrogen bonding. The carbonyl stretch of the carboxylic acid appears as a strong, sharp peak around 1700-1720 wavenumbers.

The sulfonamide group contributes distinctive vibrational modes, with the sulfur-oxygen stretching vibrations appearing as strong bands in the region of 1335-1370 wavenumbers. The nitrogen-hydrogen stretching vibration of the sulfonamide group typically manifests around 3300-3500 wavenumbers, though this may be broadened due to hydrogen bonding interactions. The aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 wavenumbers, while the aromatic carbon-carbon stretching modes contribute to the complex fingerprint region below 1600 wavenumbers.

The methoxy group exhibits characteristic vibrational modes including the carbon-oxygen stretching around 1200 wavenumbers and the methyl carbon-hydrogen stretching around 2800-3000 wavenumbers. These spectroscopic features collectively provide a comprehensive vibrational fingerprint that confirms the structural identity and functional group composition of the compound.

Mass Spectrometry Analysis

Mass spectrometric analysis of this compound provides crucial information regarding molecular weight confirmation and fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 383, corresponding to the calculated molecular weight of 383.42 grams per mole. Electrospray ionization mass spectrometry often generates both positive and negative ion modes, with the deprotonated molecular ion [M-H]- being prominent in negative mode due to the acidic carboxyl group.

Fragmentation patterns in mass spectrometry reveal structural information through the loss of specific molecular fragments. Common fragmentation pathways include the loss of the carboxylic acid group (45 mass units), the methoxy group (31 mass units), and the sulfonyl group (64 mass units). The biphenyl core structure tends to remain intact under typical ionization conditions, providing a stable fragment that can be used for structural confirmation.

High-resolution mass spectrometry enables precise molecular formula determination through accurate mass measurements, distinguishing this compound from isomers and confirming the elemental composition. Tandem mass spectrometry experiments provide additional structural information through collision-induced dissociation studies that reveal connectivity patterns and functional group arrangements within the molecule.

Computational Structural Analysis

Computational structural analysis of this compound employs theoretical methods to predict molecular geometry, electronic properties, and conformational behavior. Density functional theory calculations provide optimized molecular geometries that reveal the preferred spatial arrangement of atoms and functional groups. The biphenyl system typically adopts a non-planar conformation due to steric interactions between ortho hydrogen atoms, with dihedral angles between the phenyl rings ranging from 30-50 degrees depending on substitution patterns.

The sulfonamide bridge introduces conformational flexibility, allowing rotation around the sulfur-nitrogen bond and the nitrogen-carbon bond connecting to the benzoic acid moiety. Energy minimization calculations identify stable conformers and estimate the energy barriers for conformational interconversion. The methoxy substituent generally adopts a coplanar arrangement with its attached phenyl ring, maximizing conjugative interactions between the oxygen lone pairs and the aromatic pi system.

Electronic property calculations reveal the distribution of molecular orbitals, electrostatic potential surfaces, and charge distributions that influence chemical reactivity and intermolecular interactions. The carboxylic acid group exhibits partial negative charge localization, while the sulfonyl group displays electron-withdrawing characteristics that affect the overall electronic structure. Molecular dynamics simulations provide insights into conformational dynamics and solvation behavior in different chemical environments.

Computational predictions of spectroscopic properties including Nuclear Magnetic Resonance chemical shifts and infrared vibrational frequencies complement experimental data and aid in signal assignment. These theoretical approaches enhance the understanding of structure-property relationships and guide the interpretation of experimental observations for this complex sulfonamide derivative.

Properties

IUPAC Name

3-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5S/c1-26-18-9-5-14(6-10-18)15-7-11-19(12-8-15)27(24,25)21-17-4-2-3-16(13-17)20(22)23/h2-13,21H,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKATECYZDJGSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660090
Record name 3-[(4'-Methoxy[1,1'-biphenyl]-4-sulfonyl)amino]benzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID30660090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885269-91-0
Record name 3-[[(4′-Methoxy[1,1′-biphenyl]-4-yl)sulfonyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885269-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4'-Methoxy[1,1'-biphenyl]-4-sulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4’-Methoxy-[1,1’-biphenyl])-4-sulfonamido)benzoic acid typically involves several steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((4’-Methoxy-[1,1’-biphenyl])-4-sulfonamido)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Applications in Scientific Research

The applications of 3-((4'-methoxy-[1,1'-biphenyl])-4-sulfonamido)benzoic acid span several domains, including chemistry, biology, medicine, and materials science.

Chemistry

  • Building Block for Synthesis : This compound serves as a foundational element in the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, enabling the development of novel compounds.
  • Ligand in Coordination Chemistry : The sulfonamide group can act as a ligand in coordination complexes, facilitating the study of metal interactions and catalysis.

Biology

  • Enzyme Inhibition Studies : Research has indicated that this compound may inhibit certain enzymes, making it a candidate for further exploration in biochemical pathways.
  • Interactions with Biological Macromolecules : The unique structure allows it to interact with proteins and nucleic acids, which is essential for understanding its biological activity.

Medicine

  • Therapeutic Potential : Preliminary studies suggest that this compound may possess anti-inflammatory and anticancer properties. Its ability to modulate biological pathways makes it a subject of interest for drug development.
  • Drug Design : The structural features can be utilized to design new pharmaceuticals targeting specific diseases.

Industry

  • Materials Science : This compound is explored for its potential use in advanced materials such as organic light-emitting diodes (OLEDs) and liquid crystals due to its electronic properties.

Case Study 1: Anti-Cancer Activity

A study investigated the anti-cancer properties of sulfonamide derivatives, including this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through the modulation of specific signaling pathways.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of carbonic anhydrase by sulfonamide derivatives showed that this compound could effectively inhibit enzyme activity. This finding opens avenues for developing treatments for conditions like glaucoma and epilepsy, where carbonic anhydrase plays a critical role.

Mechanism of Action

Comparison with Similar Compounds

3-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)benzoic Acid

  • Structural Difference : Chloro substituent replaces methoxy at the 4' position.
  • The chloro group increases lipophilicity compared to methoxy, which may alter receptor binding or metabolic stability.

3-(4-(N-Propyl-[1,1'-biphenyl]-4-sulfonamido)benzamido)propanoic Acid (7aA-1)

  • Structural Difference: Propyl chain on the sulfonamide nitrogen and a benzamido-propanoic acid tail.
  • Properties : Synthesized with 93% yield; exhibits anti-diabetic activity as a glucagon receptor antagonist . The addition of a flexible propyl chain may enhance binding to hydrophobic receptor pockets.

4-[[[4-(4-Methoxyphenyl)phenyl]sulfonylamino]methyl]benzoic Acid

  • Structural Difference: Benzoic acid at position 4 instead of 3, with an aminomethyl linker.
  • Properties : Molecular weight 397.445 g/mol; CAS 885269-44-3. The positional isomerism (3- vs. 4-carboxy) could affect solubility and steric interactions in target binding .

Compounds with Simplified Biphenyl Systems

4-(4-Methoxybenzenesulfonamido)benzoic Acid

  • Structural Difference : Lacks the biphenyl system; methoxyphenyl directly sulfonamido-linked to benzoic acid.
  • Properties : Crystallographic data show dihedral angles of ~85° between aromatic rings, influencing conformational flexibility . The absence of the biphenyl group reduces molecular weight (291.32 g/mol) and may limit hydrophobic interactions compared to the target compound.

Functional Analogues with Heterocyclic Modifications

3-(1-(2',3'-Dimethoxy-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-4-yl)benzoic Acid

  • Structural Difference : Triazole ring replaces sulfonamide; additional methoxy groups at 2' and 3' positions.
  • Properties: Validated for medicinal use under EU Regulation (EC) No 141/2000 .

Comparative Data Table

Compound Name Substituents/Modifications Molecular Weight (g/mol) Biological Activity/Notes Source
Target Compound 4'-Methoxy, 3-benzoic acid, sulfonamido ~397.45 (estimated) Potential glucagon receptor antagonism* N/A
3-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)benzoic Acid 4'-Chloro N/A Discontinued (toxicity concerns)
7aA-1 N-Propyl, benzamido-propanoic acid ~443.55 (estimated) Anti-diabetic (93% yield)
4-[[[4-(4-Methoxyphenyl)phenyl]sulfonylamino]methyl]benzoic Acid 4-benzoic acid, aminomethyl linker 397.45 Commercial availability (Thermo Scientific)
4-(4-Methoxybenzenesulfonamido)benzoic Acid Simplified phenyl, no biphenyl 291.32 Crystallographically characterized

*Inferred from structural similarity to compounds in .

Key Findings and Implications

Substituent Effects :

  • Methoxy vs. Chloro: Methoxy improves solubility and hydrogen bonding; chloro increases lipophilicity but may introduce toxicity .
  • Positional Isomerism (3- vs. 4-carboxy): The 3-position in the target compound may optimize steric interactions in receptor binding compared to 4-isomers .

Biological Activity Trends :

  • Sulfonamide-containing biphenyls (e.g., 7aA-1) show promise in anti-diabetic research , suggesting the target compound could share similar mechanisms.
  • Triazole-modified analogues (e.g., ) highlight the role of heterocycles in enhancing stability and efficacy.

Synthesis Considerations :

  • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura ) is critical for constructing biphenyl systems. High yields (>80%) in related compounds suggest scalable routes for the target compound.

Biological Activity

3-((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)benzoic acid is a complex organic compound known for its diverse biological activities. The compound features a biphenyl structure with a methoxy group and a sulfonamide linkage, which contributes to its unique properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₅H₁₅N₁O₃S
  • Molecular Weight : 297.35 g/mol
  • CAS Number : 885269-91-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in disease pathways, particularly in cancer and inflammatory responses.
  • Antiviral Activity : Studies have shown that derivatives of sulfonamide compounds exhibit antiviral properties, suggesting that this compound may also possess similar effects against viruses such as Dengue .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit the activity of aldo-keto reductase family 1 member C3 (AKR1C3), which is implicated in castration-resistant prostate cancer (CRPC). The selectivity for AKR1C3 over its isoform AKR1C2 was established through molecular docking studies, indicating that this compound could serve as a lead for developing selective inhibitors for CRPC treatment .

CompoundBinding Affinity (kcal/mol)Target
3-7.413AKR1C3
SF1-7.835DENV2 Protease
SF2-8.011DENV2 Protease

Anti-inflammatory Properties

The sulfonamide group in the compound is known for its anti-inflammatory effects. Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This suggests that this compound may also exhibit significant anti-inflammatory activity .

Study on Dengue Virus Inhibition

A study focused on the synthesis of dual-action hybrids containing benzene sulfonamide moieties found that certain derivatives exhibited significant inhibitory effects against the Dengue virus. The binding affinities of these compounds suggested that modifications similar to those in this compound could enhance antiviral activity by targeting specific viral proteins .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-((4'-methoxy-[1,1'-biphenyl])-4-sulfonamido)benzoic acid?

  • Answer : The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the biphenyl core via Suzuki-Miyaura cross-coupling (e.g., using palladium catalysts to couple aryl halides with boronic acids) .
  • Step 2 : Sulfonamide linkage introduction, often by reacting a sulfonyl chloride intermediate with an amine (e.g., benzoyl chloride derivatives with amino-benzoic acids) .
  • Step 3 : Functionalization of the methoxy group, achieved through alkylation or protection/deprotection strategies .
    • Key Considerations : Optimize reaction conditions (e.g., solvent, temperature) to improve yield and purity. For example, cyclodehydration under ethyl carbonochloridate yielded 81% efficiency in related sulfonamide syntheses .

Q. How can the structure of this compound be validated post-synthesis?

  • Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm methoxy (-OCH₃), sulfonamide (-SO₂NH-), and carboxylic acid (-COOH) groups via characteristic shifts (e.g., δ ~3.8 ppm for methoxy protons) .
  • HPLC/MS : Assess purity (>95%) and molecular weight verification .
  • X-ray Crystallography : Resolve crystal structure for absolute configuration confirmation (see related sulfonamide structures in ) .

Advanced Research Questions

Q. How do variations in sulfonamide substituents impact biological activity or physicochemical properties?

  • Answer : Structure-activity relationship (SAR) studies suggest:

  • Methoxy Position : Para-substitution on the biphenyl moiety enhances metabolic stability but may reduce solubility .
  • Sulfonamide Linkage : Modulating electron-withdrawing/donating groups (e.g., halides, methyl) affects binding affinity to target proteins (e.g., enzymes or receptors) .
  • Methodology : Use computational docking (e.g., AutoDock) paired with in vitro assays (e.g., enzyme inhibition) to evaluate substituent effects .

Q. What strategies resolve contradictions in cytotoxicity data for sulfonamide derivatives?

  • Answer : Discrepancies may arise from:

  • Purity Differences : Compare batches with ≥95% purity (HPLC) vs. lower grades, which may contain cytotoxic impurities .
  • Assay Conditions : Standardize protocols (e.g., MTT assay cell lines, incubation time) to minimize variability .
  • Mechanistic Studies : Use flow cytometry to differentiate apoptosis vs. necrosis pathways in conflicting cytotoxicity reports .

Q. How can synthetic routes be optimized for scalability without compromising yield?

  • Answer :

  • Catalyst Selection : Replace homogeneous palladium catalysts with heterogeneous variants (e.g., Pd/C) for easier recovery and reuse .
  • Solvent Systems : Switch from DMF to greener solvents (e.g., ethanol/water mixtures) to reduce toxicity and cost .
  • Process Monitoring : Implement in-line FTIR or Raman spectroscopy to track reaction progress and intermediates .

Methodological Challenges & Solutions

Q. What analytical techniques are critical for characterizing sulfonamide degradation products?

  • Answer :

  • LC-HRMS : Identify hydrolyzed or oxidized products (e.g., sulfonic acids or benzoic acid derivatives) .
  • TGA/DSC : Monitor thermal stability under storage conditions .
  • Isotopic Labeling : Use ¹⁴C-labeled compounds to trace degradation pathways in biological systems .

Q. How to design experiments to probe the role of the sulfonamide group in target binding?

  • Answer :

  • Analog Synthesis : Prepare derivatives with modified sulfonamides (e.g., replacing -SO₂NH- with -CONH-) .
  • Biophysical Assays : Use surface plasmon resonance (SPR) or ITC to quantify binding thermodynamics .
  • Mutagenesis Studies : Engineer protein active sites (e.g., removing hydrogen-bond donors) to assess sulfonamide interactions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)benzoic acid

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